(2-Nitrophenyl)-phosphoric triamide

Descripción

Overview of Chemical Class: Organophosphorus Compounds in Research Contexts

(2-Nitrophenyl)-phosphoric triamide belongs to the large and diverse class of organophosphorus (OP) compounds. researchgate.net These molecules are characterized by a central phosphorus atom bonded to organic substituents. The basic structure of many OPs consists of a phosphoryl group (a terminal oxygen double-bonded to phosphorus), two lipophilic groups, and a leaving group. taylorandfrancis.com Organophosphorus compounds are a cornerstone of research in numerous fields, including medicinal, agricultural, and industrial chemistry, owing to their varied biological and physical properties. taylorandfrancis.com

Historically synthesized for purposes ranging from chemical warfare agents to pesticides, the applications of OPs have expanded significantly. researchgate.netnih.gov In contemporary research, they are investigated as flame retardants, plasticizers, fuel additives, and pharmaceuticals. researchgate.net A significant area of study involves their ability to interact with and inhibit enzymes, a property that underpins many of their applications. researchgate.nettaylorandfrancis.com The formation of phosphorus-carbon (P-C) bonds, in particular, is an active area of chemical research, as these bonds can confer a range of biological activities. taylorandfrancis.com This has led to a growing interest in classes like substituted phosphonates, phosphine (B1218219) oxides, and α-aminophosphonates among synthetic chemists, pharmacologists, and biologists. taylorandfrancis.com

Historical Development and Discovery of this compound

The specific compound this compound (2-NPT) was introduced in 2004 by SKW Stickstoffwerke Piesteritz GmbH. It was developed primarily as a urease inhibitor to improve the efficiency of urea-based fertilizers.

Patents related to the compound describe methods for its synthesis. One such process involves the preparation of N-(2-nitrophenyl) phosphoric triamide starting from 2-nitroaniline (B44862) and phosphorus pentachloride. google.com This method is designed to be technically simple and produce 2-NPT in high yield with a low level of impurities. google.com The process first generates a phosphoric acid amide dichloride, which is subsequently reacted with ammonia (B1221849) to form the final product. google.com Another patented process outlines the production of N-phenylphosphoric triamides by reacting 2-nitroaniline with phosphoryl chloride (POCl3) or thiophosphoryl chloride (PSCl3). google.com

Significance of this compound in Contemporary Research

The primary significance of this compound in current research lies in its function as a potent urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbon dioxide. google.com In agriculture, this rapid breakdown leads to significant nitrogen loss through ammonia volatilization, polluting the environment and reducing the nitrogen available to crops. google.com

Research has demonstrated that 2-NPT effectively delays this hydrolysis process. It acts as a structural analog of urea, allowing it to competitively inhibit the urease enzyme by blocking its active site. This inhibition mitigates ammonia emissions and enhances the nitrogen use efficiency of fertilizers.

Key research findings highlight its effectiveness and stability:

Emission Reduction : Studies have shown that 2-NPT can reduce ammonia emissions by 48% to 89% compared to untreated urea. In field conditions, it can cut emissions by up to 50-70%.

Longevity : Laboratory and field experiments have indicated that 2-NPT possesses greater stability and a longer-lasting inhibitory effect compared to other common urease inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). Its inhibitory effects have been observed for up to 58 days in some studies.

Beyond agriculture, 2-NPT is utilized in biochemical research to investigate phosphorylation mechanisms. smolecule.com Its ability to act as a phosphorylating agent allows researchers to study its interactions with proteins and enzymes, which can alter their activity and affect metabolic pathways. smolecule.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 874819-71-3 | epa.govsigmaaldrich.combldpharm.com |

| Molecular Formula | C₆H₉N₄O₃P | smolecule.comepa.govbldpharm.com |

| Molecular Weight | 216.14 g/mol | sigmaaldrich.com |

| IUPAC Name | N-(2-nitrophenyl)phosphoric triamide | sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Monoisotopic Mass | 216.041227 g/mol | epa.gov |

Table 2: Research Findings on this compound as a Urease Inhibitor

| Research Finding | Result | Source |

| Mechanism of Action | Competitive inhibition of the urease enzyme's active site. | |

| Ammonia Emission Reduction | 48% to 89% reduction compared to unprotected urea in studies. | |

| Inhibitory Longevity | Demonstrated effectiveness for up to 58 days in laboratory settings. | |

| Comparative Stability | Exhibits greater stability and longevity in the field compared to nBTPT. |

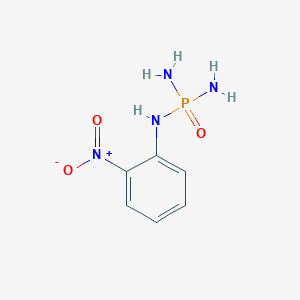

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-diaminophosphoryl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H5,7,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVISFVPDYFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NP(=O)(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N4O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470389 | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874819-71-3 | |

| Record name | N-(2-Nitrophenyl)phosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874819-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric triamide, N-(2-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 2 Nitrophenyl Phosphoric Triamide

Established Synthetic Pathways for (2-Nitrophenyl)-phosphoric triamide

The synthesis of this compound can be accomplished through several established methods, with the phosphorylation of amines being a prominent route. smolecule.com An alternative approach involves the direct reaction with phosphoric acid. smolecule.com

Phosphorylation of Amines in this compound Synthesis

The phosphorylation of amines stands as a primary method for synthesizing this compound. smolecule.com This process typically involves the reaction of 2-nitroaniline (B44862) with a phosphorus oxychloride derivative. The reaction can be catalyzed by various agents, including phase-transfer catalysts and metal complexes. For instance, a copper-phosphine system has been utilized for the oxidative phosphorylation of aromatic amines. researchgate.net The general principle involves the nucleophilic attack of the amine on the phosphorus center, leading to the formation of a P-N bond.

A common approach starts with the reaction of 2-nitroaniline with phosphorus pentachloride or phosphoryl chloride to generate an intermediate N-(2-nitrophenyl) phosphoric acid amide dichloride. google.com This intermediate is then subjected to ammonolysis to yield the final triamide product. google.com

Direct Reaction with Phosphoric Acid in this compound Production

An alternative synthetic route involves the direct reaction of 2-nitrophenol (B165410) with phosphoric acid under controlled conditions to produce the triamide. smolecule.com Another variation of this approach involves reacting an amine, such as aniline, with phosphoric acid in the presence of triphenylphosphine (B44618) and carbon tetrachloride. nih.gov

Step-by-Step Synthesis Procedures for this compound

A widely employed laboratory-scale synthesis of this compound involves a two-stage nucleophilic substitution mechanism. This procedure is detailed below.

Reaction Setup and Conditions for Intermediate Formation

The initial step focuses on the formation of an intermediate phosphoryl chloride derivative. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Reaction Setup:

Reactants: 2-Nitroaniline and phosphorus oxychloride are the primary reactants.

Solvent: Anhydrous diethyl ether is commonly used as the solvent.

Base: Pyridine is added to neutralize the hydrochloric acid generated during the reaction.

Atmosphere: The reaction is conducted under a nitrogen atmosphere.

Reaction Conditions:

Temperature: The phosphorus oxychloride is added dropwise at 0°C to manage the exothermic nature of the reaction. The subsequent reaction mixture is refluxed at 40°C for approximately 2 hours to ensure the complete formation of the intermediate, N-(2-nitrophenyl)phosphorodichloridate.

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

| Parameter | Optimal Value | Effect on Yield |

| Temperature | 0–40°C | Higher temperatures can accelerate the reaction but also risk decomposition of the product. |

| POCl₃:Amine ratio | 3:1 | An excess of phosphorus oxychloride ensures the complete phosphorylation of the amine. |

| Solvent | Diethyl ether | The use of a low polarity solvent helps to minimize side reactions. |

Table 1: Optimized Reaction Conditions for Intermediate Formation

Ammonia (B1221849) Introduction and Substitution Reactions

The second stage of the synthesis involves the conversion of the phosphoryl chloride intermediate into the final triamide product through ammonolysis.

Procedure:

Gaseous ammonia is carefully bubbled through the reaction mixture.

The temperature is maintained at -10°C to control the exothermicity of the reaction.

The solution is stirred for an extended period, typically around 4 hours, to allow for the complete substitution of the chloride ions with amine groups.

| Parameter | Optimal Value | Effect on Yield |

| Ammonia flow rate | 0.5 L/min | A slow and controlled addition of ammonia prevents the formation of clumps and ensures a homogenous reaction. |

Table 2: Optimized Conditions for Ammonia Introduction

Purification and Isolation Techniques for this compound

Following the ammonolysis step, a series of purification techniques are employed to isolate the pure this compound.

Workup and Purification Steps:

The crude product is first filtered to separate it from the reaction mixture.

It is then washed with a dilute solution of hydrochloric acid (e.g., 1%) to remove any residual pyridine.

In some procedures, the ammonium (B1175870) chloride byproduct is removed by washing with water. google.com

The final purification is achieved through recrystallization from a suitable solvent, such as methanol, which yields the product as yellow crystals.

The purified product is then dried under vacuum at an elevated temperature (e.g., 60°C). google.com

| Technique | Purpose |

| Filtration | To separate the solid crude product from the liquid reaction mixture. |

| Washing with dilute HCl | To remove basic impurities like pyridine. |

| Washing with water | To remove water-soluble byproducts such as ammonium chloride. google.com |

| Recrystallization from methanol | To purify the final product by removing impurities, resulting in the formation of crystals. |

| Vacuum drying | To remove any remaining solvent from the purified product. google.com |

Table 3: Purification and Isolation Techniques

Processes for Preparing N-(2-Nitrophenyl) Phosphoric Acid Diamide

The preparation of N-(2-nitrophenyl) phosphoric acid diamide, another name for this compound, often involves the reaction of 2-nitroaniline with a phosphorylating agent. google.comlookchem.com A common method utilizes phosphorus oxychloride in the presence of a base like pyridine. The process is typically carried out in an inert solvent to minimize side reactions.

A patented method describes a technically straightforward process for preparing N-(2-nitrophenyl) phosphoric triamide starting from 2-nitroaniline and phosphorus pentachloride. google.com This process is characterized by the initial generation of a phosphoric acid amide dichloride, which is subsequently reacted with ammonia to form the final product. google.com The reaction conditions are optimized to produce a high yield of finely crystalline and lump-free this compound with low impurity levels, which is advantageous for further processing. google.com

Synthesis from 2-nitroaniline and Phosphorus Pentachloride

A prominent synthetic route to this compound involves the reaction of 2-nitroaniline with phosphorus pentachloride. google.com This synthesis generally starts with the reaction of these two compounds to form an N-(2-nitrophenyl) phosphoric acid amide dichloride intermediate in an inert solvent. google.com This intermediate is then treated with ammonia to yield this compound. google.com

The process can be broken down into the following key steps:

Phosphorylation: 2-nitroaniline reacts with phosphorus pentachloride in an inert solvent, such as toluene, to form an iminophosphoric acid trichloride (B1173362). google.com

Partial Hydrolysis: The resulting iminophosphoric acid trichloride solution is then partially hydrolyzed without prior isolation to yield a phosphoric acid amide dichloride. google.com

Ammonolysis: The phosphoric acid amide dichloride is subsequently reacted with ammonia to produce the final product, this compound. google.com

This method is designed to be technically simple and provide the target compound in high yield with minimal by-products. google.com

| Step | Reactants | Intermediate/Product |

| 1. Phosphorylation | 2-nitroaniline, Phosphorus pentachloride | Iminophosphoric acid trichloride |

| 2. Partial Hydrolysis | Iminophosphoric acid trichloride | Phosphoric acid amide dichloride |

| 3. Ammonolysis | Phosphoric acid amide dichloride, Ammonia | This compound |

Use of Protective Groups in Complex Syntheses of this compound

In more complex syntheses involving multi-step reactions, the use of protecting groups may be necessary to selectively shield reactive functional groups. smolecule.com While specific examples for the synthesis of this compound are not extensively detailed in the provided search results, the general principle in organic synthesis is to use protecting groups to prevent unwanted side reactions. smolecule.comagroipm.cn For a molecule like this compound, which contains both a nitro group and amide functionalities, protecting groups could theoretically be employed to modify one part of the molecule while leaving the other intact. smolecule.com

Chemical Reactions and Functional Group Transformations of this compound

The chemical reactivity of this compound is characterized by its two main functional components: the nitrophenyl moiety and the phosphoric triamide group. This dual functionality allows for a range of chemical transformations.

Oxidation Reactions of the Nitrophenyl Moiety

The nitrophenyl group within this compound can undergo oxidation reactions. These reactions can lead to the formation of nitroso or other nitro derivatives. Common oxidizing agents like potassium permanganate (B83412) (KMnO4) can be employed for such transformations, with reaction conditions like temperature and solvent being optimized for the specific desired outcome.

Reduction Reactions of the Nitro Group to Amine Derivatives

The nitro group of this compound is susceptible to reduction, leading to the formation of the corresponding amine derivative, (2-aminophenyl)-phosphoric triamide. This transformation is a common and important reaction in organic chemistry. wikipedia.org A variety of reducing agents can be used to achieve this, including:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is a widely used and effective method for reducing nitro groups. commonorganicchemistry.com

Metal-based Reductants: Metals like iron, zinc, or tin(II) chloride in acidic media are also effective for the reduction of aromatic nitro compounds. commonorganicchemistry.comyoutube.com

Other Reagents: Other reducing agents like sodium hydrosulfite or metal hydrides can also be used, although metal hydrides may sometimes lead to the formation of azo compounds instead of the desired amine. wikipedia.org

The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity. commonorganicchemistry.com

| Reducing Agent | Conditions | Product |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | H2 gas | (2-aminophenyl)-phosphoric triamide |

| Iron (Fe) | Acidic conditions (e.g., Acetic Acid) | (2-aminophenyl)-phosphoric triamide |

| Zinc (Zn) | Acidic conditions (e.g., Acetic Acid) | (2-aminophenyl)-phosphoric triamide |

| Tin(II) chloride (SnCl2) | Mild conditions | (2-aminophenyl)-phosphoric triamide |

Hydrolysis Reactions and Product Formation

This compound, like many organophosphorus compounds, is susceptible to hydrolysis under specific conditions. This reaction involves the cleavage of the molecule by water. The hydrolysis of analogous phosphoric amides, such as mono-o-nitrophenyl phosphoric amide, has been shown to occur at the P-N (phosphorus-nitrogen) bond. smolecule.comorientjchem.org This process typically yields phosphoric acid and nitrophenol derivatives as the primary products. smolecule.com

In synthetic chemistry, hydrolysis is not just a degradation pathway but can be a controlled step in a reaction sequence. For instance, a patented method for preparing this compound involves the partial hydrolysis of an intermediate, trichloro(2-nitrophenylimino)phosphorane, using a hydrolyzing agent like water to form a phosphoric acid amide dichloride. google.com This controlled hydrolysis is a crucial step that precedes ammonolysis to yield the final triamide product. google.com The rate and outcome of the hydrolysis can be influenced by factors such as pH, with studies on similar compounds being conducted in acidic media to analyze the reaction kinetics. orientjchem.org

Derivatization Strategies for Modified this compound Analogues

This compound serves as a valuable scaffold for the synthesis of new analogues with tailored properties. cymitquimica.com Derivatization, the process of chemically modifying a compound to produce a new one with a different but related structure, is a key strategy employed to enhance its biological efficacy, particularly as a urease inhibitor. cymitquimica.comresearchgate.net

Structural Modifications for Enhanced Biological Activity

The primary goal of modifying the this compound structure is to improve its biological activity, most notably its ability to inhibit the urease enzyme. researchgate.net Urease catalyzes the rapid hydrolysis of urea (B33335) into ammonia, and inhibiting this process is crucial in agriculture to prevent nitrogen loss from fertilizers. researchgate.net

Research has focused on creating a library of phosphoramide (B1221513) derivatives to identify compounds with superior inhibitory potential compared to existing commercial inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT). researchgate.net In one extensive study, forty different phosphorus derivatives were synthesized and evaluated. The results showed that specific structural features are critical for high-potency inhibition. Twelve of the synthesized compounds exhibited IC50 values (a measure of inhibitor potency) below 1 µM, with eight of these demonstrating greater activity than NBPT. researchgate.net

These modifications include altering the substituents on the phenyl ring and changing the atoms directly bonded to the phosphorus. For example, a patent describes the synthesis of N-(4-methyl-2-nitrophenyl)phosphoric acid triamide, demonstrating how adding an alkyl group to the phenyl ring is a strategy for creating new, effective derivatives. google.com

Table 1: Urease Inhibitory Activity of Selected Phosphoramide Analogues

This table presents the in vitro inhibitory activity (IC50) against Jack bean urease for a selection of synthesized phosphoramide derivatives compared to the standard inhibitor, NBPT.

| Compound | Substituent/Modification | IC50 (µM) |

| NBPT (Standard) | n-Butyl (thio-analogue) | 0.100 |

| Analogue 1 | 4-Fluorophenyl | 0.085 |

| Analogue 2 | 4-Chlorophenyl | 0.057 |

| Analogue 3 | 4-Bromophenyl | 0.039 |

| Analogue 4 | 4-Nitrophenyl | 0.032 |

| Analogue 5 | 2-Chlorophenyl | 0.400 |

| Analogue 6 | 2-Nitrophenyl | 0.220 |

Data sourced from a study on the design and synthesis of phosphoramide derivatives as urease inhibitors. researchgate.net

Exploration of Substituent Effects on Reactivity and Function

The systematic exploration of how different substituents affect the reactivity and function of the this compound core is crucial for rational drug design. The position and nature of the substituent on the aryl ring significantly influence the compound's inhibitory power. researchgate.net

Studies comparing derivatives with substituents at different positions on the phenyl ring have yielded clear structure-activity relationships. For instance, analogues with a substituent at the para- (4-) position of the phenyl ring consistently show greater urease inhibitory activity than those with the same substituent at the ortho- (2-) position. researchgate.net As shown in the table above, the 4-chlorophenyl analogue (IC50 = 0.057 µM) is significantly more potent than the 2-chlorophenyl analogue (IC50 = 0.400 µM). researchgate.net

Furthermore, the nature of the atoms in the phosphoramide backbone is critical. The replacement of the oxygen atom in the phosphoryl group (P=O) with a sulfur atom (P=S) to create a thiophosphoramide can also modulate biological activity, a common strategy in this class of inhibitors. researchgate.net The general formula described in patents allows for a wide range of substituents, including halogens, alkyl groups, and cyano groups, indicating that a broad exploration of substituent effects has been undertaken to optimize the desired urease-inhibiting function. google.com

Table 2: Effect of Substituent Position on Urease Inhibitory Activity

This table highlights the impact of placing a substituent at the ortho- (2-) versus the para- (4-) position on the phenyl ring.

| Substituent | IC50 (µM) of 2-Substituted Analogue | IC50 (µM) of 4-Substituted Analogue |

| Chloro (Cl) | 0.400 | 0.057 |

| Nitro (NO2) | 0.220 | 0.032 |

Data sourced from a comparative molecular modeling study on phosphoramide derivatives. researchgate.net

Mechanistic Investigations of 2 Nitrophenyl Phosphoric Triamide Interactions

Enzymatic Inhibition Mechanisms of (2-Nitrophenyl)-phosphoric triamide

This compound (2-NPT) is an organophosphorus compound recognized for its significant biological activity, primarily as a urease inhibitor. Its ability to modulate enzyme function has made it a subject of interest in agricultural and environmental sciences.

Urease Inhibition by this compound as a Primary Mechanism

The principal biological role of 2-NPT is the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. By impeding urease activity, 2-NPT effectively reduces ammonia volatilization from fertilizers containing urea, which in turn enhances the efficiency of nitrogen use in agriculture and mitigates environmental pollution from ammonia emissions.

As a structural analog of urea, this compound functions as a competitive inhibitor of the urease enzyme. Molecular modeling studies have provided insights into the interaction between the enzyme's active center and the inhibitor, highlighting the characteristics that contribute to its inhibitory activity. researchgate.net The mechanism involves the blocking of the urease active site, preventing the substrate (urea) from binding and thus inhibiting the enzymatic reaction. researchgate.net

This compound (2-NPT) and N-(n-butyl) thiophosphoric triamide (NBPT) are two prominent urease inhibitors used in agriculture. researchgate.net While both act as urease inhibitors, their effectiveness and longevity can differ based on soil characteristics. ejast.org

NBPT, the most widely used urease inhibitor, is converted to its oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO), which is the active inhibitor that blocks the active site of the urease enzyme. researchgate.netusda.gov This process can delay urea hydrolysis for up to 14 days. usda.gov The inhibitory action of NBPT typically lasts for about 3 to 7 days as new urease is produced. ejast.org

In contrast, studies have shown that 2-NPT can exhibit greater longevity and effectiveness in certain conditions. For instance, in a study on acidic soil, 2-NPT showed about 65% urease inhibition after 10 days, whereas NBPT showed less than 40%. massey.ac.nz After 30 days, 2-NPT still demonstrated a 12% reduction in soil urease activity, while NBPT showed no inhibition. massey.ac.nz Similarly, in alkaline soils, the inhibition by 2-NPT was significantly higher than that of NBPT. massey.ac.nz This suggests that 2-NPT may be a more persistent and effective inhibitor across a range of soil pH levels.

A comparative study on dairy-grazed pasture soils also indicated that 2-NPT has the potential to extend the duration of urease inhibition compared to NBPT. massey.ac.nzresearchgate.net While both inhibitors were effective initially, 2-NPT continued to reduce ammonia emissions for a longer period. massey.ac.nzresearchgate.net

Comparative Efficacy of Urease Inhibitors

| Inhibitor | Soil Type/Condition | Inhibition Rate | Duration of Effect | Reference |

|---|---|---|---|---|

| 2-NPT | Acidic Soil (pH 4.5) | ~65% after 10 days | 12% inhibition after 30 days | massey.ac.nz |

| NBPT | Acidic Soil (pH 4.5) | <40% after 10 days | No inhibition after 30 days | massey.ac.nz |

| 2-NPT | Alkaline Soil (pH 8.4) | 83% after 30 days | - | massey.ac.nz |

| NBPT | Alkaline Soil (pH 8.4) | 43% after 30 days | - | massey.ac.nz |

| 2-NPT | Dairy-grazed pasture soil | Significantly greater reduction in NH3 emissions | Up to 56 days | massey.ac.nzresearchgate.net |

| NBPT | Dairy-grazed pasture soil | Significant initial reduction in NH3 emissions | Less longevity than 2-NPT | massey.ac.nzresearchgate.net |

Research indicates that this compound (2-NPT) exhibits considerable stability and longevity as a urease inhibitor. massey.ac.nz It has been shown to be very stable during storage. massey.ac.nz Studies have demonstrated that 2-NPT can effectively decrease ammonia emissions from urea-based fertilizers for extended periods. massey.ac.nz

In a laboratory study comparing 2-NPT with N-(n-butyl) thiophosphoric triamide (nBTPT), 2-NPT demonstrated a greater ability to prolong urease inhibition. massey.ac.nzresearchgate.net In one of the tested soils, 2-NPT significantly reduced ammonia emissions from applied urine for up to 56 days, a result not observed with nBTPT. massey.ac.nz This extended longevity is a key advantage of 2-NPT, potentially allowing for more effective nitrogen management in agricultural systems. ejast.org The persistence of its inhibitory effect may be particularly beneficial in scenarios with multiple nitrogen applications. researchgate.net

The effectiveness of urease inhibitors is influenced by various environmental factors, including temperature and soil pH. usda.gov High temperatures can increase the rate of ammonia volatilization. usda.gov The stability and degradation of urease inhibitors are also pH-dependent. For instance, the degradation of N-(n-butyl) thiophosphoric triamide (NBPT) is known to occur more rapidly in acidic environments. researchgate.net

While specific data on the direct effect of temperature on 2-NPT efficacy is limited in the provided search results, studies comparing 2-NPT and NBPT across different soil types with varying pH levels offer some insights. In acidic soils (pH 4.5), 2-NPT demonstrated significantly better and longer-lasting urease inhibition compared to NBPT. massey.ac.nz Similarly, in alkaline soils (pH 8.4), 2-NPT also showed a much higher inhibition rate than NBPT after 30 days. massey.ac.nz This suggests that 2-NPT may be a more robust inhibitor across a wider pH range compared to NBPT.

Effect of Soil pH on Urease Inhibition After 30 Days

| Inhibitor | Soil pH | Urease Inhibition | Reference |

|---|---|---|---|

| 2-NPT | 4.5 (Acidic) | 12% | massey.ac.nz |

| NBPT | 4.5 (Acidic) | 0% | massey.ac.nz |

| 2-NPT | 8.4 (Alkaline) | 83% | massey.ac.nz |

| NBPT | 8.4 (Alkaline) | 43% | massey.ac.nz |

Interaction of this compound with Proteins and Enzymes via Phosphorylation

Beyond its primary role as a urease inhibitor, research indicates that this compound (2-NPT) can interact with other proteins and enzymes through the mechanism of phosphorylation. smolecule.com This interaction has the potential to alter the activities of various enzymes and consequently affect metabolic pathways. The ability of 2-NPT to modify enzyme function through phosphorylation underscores its broader significance in biochemical and environmental contexts. smolecule.com

Alteration of Enzyme Activities and Metabolic Pathways

This compound (2-NPT) primarily functions as a urease inhibitor. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, which then spontaneously decomposes to form another molecule of ammonia and carbonic acid. The inhibition of this enzyme by 2-NPT is a key mechanism for reducing ammonia loss in agricultural settings. ejast.org

Laboratory studies have demonstrated the effectiveness and longevity of 2-NPT in inhibiting urease activity. When applied to dairy-grazed pasture soils, 2-NPT has been shown to significantly reduce ammonia emissions from cattle urine. publish.csiro.auresearchgate.net In one study, the reduction in ammonia emissions was observed for an extended period, highlighting the compound's stability and prolonged inhibitory action compared to other urease inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). publish.csiro.auresearchgate.net

The inhibitory effect of 2-NPT on urease can persist for a considerable duration. Research has indicated that its application can lower ammonia volatilization by as much as 89% over a 19-day incubation period. ejast.org Furthermore, depending on soil characteristics, 2-NPT has demonstrated greater longevity than nBTPT, suggesting its inhibitory effect may be more sustained under field conditions. ejast.org

Interactions of 2-NPT are not limited to urease. Research suggests that organophosphorus compounds like 2-NPT can interact with various proteins and enzymes through phosphorylation. This interaction has the potential to alter the activities of other enzymes and consequently affect various metabolic pathways. However, the primary and most well-documented biological activity of 2-NPT remains its potent inhibition of the urease enzyme.

Interactive Data Table: Urease Inhibition by this compound

| Inhibitor | Soil Type | Stage of Measurement | Reduction in NH3 Emissions (%) | Source |

| 2-NPT | Rangitikei loamy sand (RLS) | Stage A (initial application) | 23.7 - 27.3 | publish.csiro.auresearchgate.net |

| 2-NPT | Egmont black loam (EBL) | Stage A (initial application) | 20.6 - 27.2 | publish.csiro.auresearchgate.net |

| 2-NPT | Rangitikei loamy sand (RLS) | Stage B (29 days after) | 4.2 - 13.4 | publish.csiro.auresearchgate.net |

| 2-NPT | Rangitikei loamy sand (RLS) | Stage C (56 days after) | 5.6 - 7.4 | publish.csiro.auresearchgate.net |

Theoretical and Computational Approaches to Elucidating this compound Mechanisms

To gain a deeper understanding of the inhibitory action of this compound at a molecular level, researchers have employed a range of theoretical and computational methods. These approaches complement experimental data by providing detailed insights into the binding interactions and dynamic behavior of the inhibitor with its target enzyme.

Molecular Docking Studies of this compound Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound (2-NPT), docking studies have been instrumental in evaluating its binding affinity for the active site of urease. These in-silico methods help to elucidate the specific interactions, such as hydrogen bonds and metal coordination, that are crucial for the inhibitory effect. nih.govresearchgate.net

The active site of urease contains two nickel ions that are essential for its catalytic activity. nih.gov Docking studies of phosphoramide (B1221513) derivatives have highlighted the importance of the phosphoryl group in coordinating with these nickel ions. researchgate.net The simulations suggest that the inhibitor binds in a manner that blocks the access of the natural substrate, urea, to the catalytic center.

Interactive Data Table: Representative Binding Energies of Related Phosphoramide Compounds from Docking Studies

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Source |

| Thiophosphoric triamide derivatives | SARS-CoV-2 | -5.5 to -8.9 | researchgate.net |

| Thiophosphoric triamide derivatives | Monkeypox virus | -5.5 to -8.9 | researchgate.net |

| Organotin(IV)-phosphoramide complex | SARS-CoV-2 Main Protease (6LU7) | Not specified | nih.gov |

| Amidophosphoric acid ester | SARS-CoV-2 Main Protease (6LU7) | Not specified | nih.gov |

| Organotin(IV)-phosphoramide complex | Monkeypox A42R Profilin-like protein (4QWO) | Not specified | nih.gov |

| Amidophosphoric acid ester | Monkeypox A42R Profilin-like protein (4QWO) | Not specified | nih.gov |

Molecular Dynamics Simulations for Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time. nih.gov These simulations can reveal the stability of the enzyme-inhibitor complex and the conformational changes that may occur upon binding. For this compound, MD simulations would allow researchers to observe the dynamic behavior of the inhibitor within the urease active site, providing insights that are not accessible through static docking studies alone.

While specific MD simulation studies focused solely on the this compound-urease complex were not detailed in the provided search results, the methodology has been applied to similar systems. For example, MD simulations of other organophosphorus compounds have been used to study their interactions with biological targets. nih.gov These studies typically analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

In the context of urease inhibition, MD simulations could be used to confirm the stability of the binding pose predicted by molecular docking. They could also shed light on the role of the flexible "flap" region of the urease enzyme in inhibitor binding and release. nih.gov Such simulations are crucial for a comprehensive understanding of the allosteric regulation and the long-lasting inhibitory effect of compounds like this compound. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the efficacy of a lead compound. nih.gov These studies involve synthesizing and testing a series of related compounds to determine how specific structural modifications influence their biological activity. google.com For this compound, SAR studies would focus on how changes to the nitrophenyl ring, the phosphoric triamide core, or the substituents on the amide groups affect its urease inhibitory potency. researchgate.netgoogle.com

A patent for N-phenylphosphoric acid triamides describes a general formula where various substituents can be placed on the phenyl ring and the triamide nitrogens. google.comgoogle.com This suggests that a range of derivatives has been considered to modulate the compound's properties. The position and nature of the substituent on the aryl group, for example, can significantly impact the inhibitory activity. researchgate.net Studies on other phosphoramide derivatives have shown that the presence of an oxygen or sulfur atom in the phosphoryl group (Y fragment) and the nature of the linker to the aryl group (X fragment, e.g., NH vs. O) are critical determinants of inhibitory potential. researchgate.net

Furthermore, the location of substituents on the aryl ring (e.g., 2-position versus 4-position) has been shown to be a key factor influencing activity. researchgate.net By systematically altering these structural features, researchers can develop a predictive model for designing more potent and selective urease inhibitors. researchgate.net

Interactive Data Table: Key Structural Features Influencing Activity in Phosphoramide Derivatives

| Structural Feature | Influence on Activity | Source |

| Fragment Y | The choice between an oxygen (P=O) or sulfur (P=S) atom affects the electronic properties and binding interactions of the phosphoryl group. | researchgate.net |

| Fragment X | The nature of the linker between the phosphorus and the aryl group (e.g., NH or O) influences the overall conformation and flexibility of the molecule. | researchgate.net |

| Substituent Location | The position of substituents on the aryl ring (e.g., ortho, meta, para) can significantly alter the binding affinity and inhibitory potency. | researchgate.net |

| Substituents on Amide Nitrogens | Modifications at R1, R2, R3, R4, and R5 can impact solubility, stability, and interaction with the enzyme. | google.comgoogle.com |

Biological and Agricultural Research Applications of 2 Nitrophenyl Phosphoric Triamide

Enhancement of Nitrogen Use Efficiency in Agricultural Systems

Improving nitrogen use efficiency (NUE) is a critical goal in modern agriculture to ensure food security while minimizing environmental impact. (2-Nitrophenyl)-phosphoric triamide contributes to this goal by influencing key processes in the soil nitrogen cycle.

One of the most significant applications of this compound is its function as a urease inhibitor. The enzyme urease catalyzes the rapid hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This rapid conversion can lead to substantial losses of nitrogen to the atmosphere in the form of ammonia gas, a process known as ammonia volatilization. By inhibiting the activity of the urease enzyme, 2-NPT slows down the rate of urea hydrolysis. frontiersin.org This delay allows more time for the urea to be incorporated into the soil, where the resulting ammonium (B1175870) can be held and made available for plant uptake, thus conserving nitrogen and reducing the environmental pollution associated with ammonia emissions. frontiersin.org

Research has demonstrated the effectiveness of 2-NPT in curbing ammonia loss. Studies have shown that it can reduce ammonia emissions by a range of 48% to 89% compared to untreated urea. frontiersin.org In field studies with winter wheat, urea coated with 2-NPT reduced ammonia volatilization by 62%, 72%, and 65% over three consecutive years. researchgate.netresearchgate.net A systematic review of field trials found that 2-NPT reduced ammonia loss by an average of 70%. researchgate.netmdpi.com In laboratory incubation studies, 2-NPT has been shown to decrease ammonia volatilization by as much as 89%. international-agrophysics.orgscience.gov

By preventing nitrogen loss through ammonia volatilization, this compound helps maintain higher levels of nitrogen in the soil available for crops, which is essential for plant growth and can lead to improved yields and nitrogen recovery. frontiersin.org

A key study conducted over three years on winter wheat demonstrated that the application of urea treated with 2-NPT not only significantly reduced ammonia losses but also had a positive impact on crop performance. researchgate.netresearchgate.net In another study focusing on wheat, the use of 2-NPT in a split application with urea fertilizer was found to increase crop yield by 18% as a result of improved nitrogen retention in the soil. frontiersin.org Similarly, research on perennial ryegrass has shown that 2-NPT can alleviate ammonia losses by 69–100%, preserving nitrogen that would otherwise be unavailable to the crop. nih.gov Enhanced nitrogen availability in the soil-plant system, facilitated by urease inhibitors, contributes to building soil nitrogen reserves and can translate into better crop productivity. ut.ac.ir

Nitrous oxide (N₂O) is a potent greenhouse gas, and its emission from agricultural soils, largely driven by the use of nitrogen fertilizers, is a significant environmental concern. researchgate.netuky.edumdpi.com Urease inhibitors like this compound can indirectly influence N₂O emissions. By slowing the conversion of urea to ammonium, they can reduce the amount of substrate available for nitrification and subsequent denitrification, the primary microbial processes that produce N₂O. science.gov

An incubation study was conducted to specifically test the effects of 2-NPT on N₂O emissions from surface-applied urea. international-agrophysics.orgscience.govut.ac.irscience.govdntb.gov.ua The results from this and other studies have indicated that 2-NPT either had no effect or a reducing effect on N₂O emissions. science.gov This contrasts with some other inhibitors which have shown variable effects. The potential of 2-NPT to decrease ammonia volatilization without increasing, and possibly even reducing, N₂O emissions makes it a valuable tool for more sustainable agricultural practices. science.govfarmzerocproject.ie

Field Trials and Laboratory Incubation Studies on this compound Efficacy

The performance of this compound has been evaluated in various settings, from controlled laboratory environments to field applications. These studies often compare its efficacy to other commercially available urease inhibitors and assess its performance under different environmental conditions.

N-(n-butyl) thiophosphoric triamide, or nBTPT, is one of the most common urease inhibitors used in agriculture. mdpi.com Comparative studies have highlighted key differences in the performance and longevity of 2-NPT and nBTPT.

A significant finding is the greater longevity of 2-NPT. In one laboratory incubation study, 2-NPT demonstrated a longer-lasting inhibitory effect on urease activity compared to nBTPT. researchgate.net For instance, 30 days after application to an acidic soil, nBTPT showed no remaining urease inhibition, whereas 2-NPT still exhibited a 12% reduction in activity. farmzerocproject.ie This extended period of effectiveness suggests that 2-NPT could be more beneficial in scenarios requiring prolonged protection against nitrogen loss, such as in dairy-grazed pasture soils where urine is deposited over multiple grazing events. international-agrophysics.orgresearchgate.net A systematic review of field studies also concluded that 2-NPT has greater longevity than NBPT. mdpi.com

The following table summarizes the findings of a laboratory incubation study comparing the reduction of ammonia emissions by 2-NPT and nBTPT in two different soil types over time.

| Inhibitor | Soil Type | Stage A (Initial Application) NH₃ Emission Reduction (%) | Stage B (29 Days Post-Application) NH₃ Emission Reduction (%) | Stage C (56 Days Post-Application) NH₃ Emission Reduction (%) |

|---|---|---|---|---|

| 2-NPT | Rangitikei Loamy Sand (RLS) | 23.7 - 27.3 | 4.2 - 13.4 (Significantly greater than nBTPT) | 5.6 - 7.4 |

| nBTPT | Rangitikei Loamy Sand (RLS) | 23.7 - 27.3 | 4.2 - 13.4 | No significant reduction |

| 2-NPT | Egmont Black Loam (EBL) | 20.6 - 27.2 | Not significant | Not significant |

| nBTPT | Egmont Black Loam (EBL) | 20.6 - 27.2 | Not significant | Not significant |

Data sourced from a laboratory incubation study comparing 2-NPT and nBTPT. international-agrophysics.orgresearchgate.net

The effectiveness of urease inhibitors is not uniform across all conditions and can be significantly influenced by soil properties such as organic carbon content and pH.

A laboratory study utilized two dairy-grazed pasture soils with contrasting characteristics: a Rangitikei loamy sand (RLS), which is a Fluvisol, and an Egmont black loam (EBL), an Andosol with higher organic carbon levels. international-agrophysics.orgresearchgate.net The results showed that the efficacy and longevity of 2-NPT were more pronounced in the RLS soil. international-agrophysics.orgresearchgate.net In the RLS soil, 2-NPT significantly reduced ammonia emissions for up to 56 days after application, whereas in the EBL soil, the effect was not statistically significant beyond the initial application phase. international-agrophysics.orgfarmzerocproject.ie

Soil pH is another critical factor. The degradation of some urease inhibitors, like nBTPT, is known to be pH-dependent, occurring more rapidly in acidic conditions. mdpi.comnih.govmdpi.com Studies comparing 2-NPT and nBTPT have found that 2-NPT maintains its inhibitory effect over a longer period in both acidic (pH 4.5) and alkaline (pH 8.4) soils. farmzerocproject.ie After 30 days of incubation, 2-NPT showed significantly higher urease inhibition than nBTPT in both soil types, indicating its broader applicability across different soil pH ranges. farmzerocproject.ie

Long-term Effectiveness and Persistence in Soil Environments

The persistence of a urease inhibitor in the soil is critical for its efficacy in reducing nitrogen loss from urea-based fertilizers over an extended period. Research indicates that this compound (2-NPT) exhibits greater stability and longevity in soil compared to other common inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). researchgate.net

A laboratory evaluation demonstrated that 2-NPT maintained a longer-lasting inhibitory effect on the urease enzyme, significantly cutting down ammonia emissions from cattle urine on pasture soils for as long as 58 days. Studies have shown that in alkaline soils, 2-NPT has greater thermal stability and longevity, lasting up to 19 days compared to 14 days for nBTPT. Another study found that 10 days after application, 2-NPT inhibited urease activity by 65%, whereas nBTPT only achieved 40% inhibition. After 30 days, 2-NPT still showed 12% inhibition, while the effect of nBTPT was negligible. researchgate.net

A detailed laboratory incubation study was conducted to compare the long-term effectiveness of 2-NPT and nBTPT in two different dairy-grazed pasture soils: a Rangitikei loamy sand (RLS) and an Egmont black loam (EBL). publish.csiro.auresearchgate.net Urine-N was applied at various stages after the initial application of the inhibitors to simulate multiple grazing events. publish.csiro.au

Key findings from this study include:

Initial Application (Stage A): Both 2-NPT and nBTPT were equally effective at reducing ammonia (NH₃) emissions in both soil types immediately after application. publish.csiro.auresearchgate.net

29 Days Post-Application (Stage B): In the RLS soil, 2-NPT showed a significantly greater reduction in NH₃ emissions compared to nBTPT. publish.csiro.auresearchgate.net

56 Days Post-Application (Stage C): 2-NPT continued to reduce NH₃ emissions in the RLS soil, while nBTPT was no longer effective. publish.csiro.auresearchgate.net

These results suggest that 2-NPT has an extended period of efficacy, making it a more persistent inhibitor in certain soil environments compared to nBTPT. publish.csiro.auresearchgate.net

Table 1: Comparative Long-term Effectiveness of 2-NPT vs. nBTPT in RLS Soil

| Time After Inhibitor Application | Inhibitor | NH₃ Emission Reduction (%) |

| Stage A (Immediate) | 2-NPT | 23.7 - 27.3 |

| nBTPT | 23.7 - 27.3 | |

| Stage B (29 Days) | 2-NPT | 4.2 - 13.4 (Significant Reduction) |

| nBTPT | Less effective than 2-NPT | |

| Stage C (56 Days) | 2-NPT | 5.6 - 7.4 (Continued Reduction) |

| nBTPT | Not effective |

Combined Application with Nitrification Inhibitors

To minimize nitrogen losses from both ammonia volatilization and nitrate (B79036) leaching, urease inhibitors like 2-NPT can be used in combination with nitrification inhibitors. google.com Nitrification inhibitors delay the bacterial oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻), a form of nitrogen that is highly mobile in the soil and susceptible to leaching.

The combination of a urease inhibitor with a nitrification inhibitor aims to provide a more comprehensive approach to nitrogen management. Research has shown that the combined application of 2-NPT with nitrification inhibitors such as Dicyandiamide (DCD) or TZ can effectively reduce nitrous oxide (N₂O) emissions, a potent greenhouse gas, by as much as 45% in sandy loam soils. This effect was greater than what was observed with standalone applications of the inhibitors.

However, the interaction between urease and nitrification inhibitors is not always synergistic and can be complex. google.com Under certain soil conditions, the addition of a nitrification inhibitor can negatively impact the effectiveness of the urease inhibitor in reducing ammonia loss. google.com This highlights the need for careful consideration of soil type, environmental conditions, and the specific inhibitors being combined to ensure optimal performance. google.commdpi.com The advantage of N-phenyl phosphoric triamides, including 2-NPT, is their potential for problem-free combination with nitrification inhibitors. google.com

Role of this compound as an Intermediate in Organic Synthesis for Agrochemicals

Beyond its direct use as a urease inhibitor, this compound serves as a valuable intermediate in the organic synthesis of other agrochemicals. smolecule.com Its chemical structure, featuring reactive nitro and phosphoric triamide functional groups, allows it to be a precursor for creating more complex molecules.

A primary application in this context is its use in the preparation of other N-phenylphosphoric acid triamide derivatives. cymitquimica.com These derivatives are synthesized to act as agents for regulating or inhibiting the enzymatic hydrolysis of urea. cymitquimica.com

The reactivity of 2-NPT can be leveraged in several ways:

Reduction: The nitro group (NO₂) on the phenyl ring can be chemically reduced to form an amine group (NH₂). This transformation yields 2-aminophenyl-phosphoric triamide, a different functionalized molecule that can be used for further synthesis.

Substitution Reactions: Nucleophilic substitution can occur at the phosphorus center, allowing for the attachment of different chemical moieties to create a diverse range of organophosphorus compounds.

The synthesis of 2-NPT itself typically involves the reaction of 2-nitroaniline (B44862) with phosphoryl chloride. google.com This process creates the core structure that can then be modified, demonstrating its foundational role in building other targeted agrochemical compounds. smolecule.com

Analytical Methodologies for 2 Nitrophenyl Phosphoric Triamide Quantification and Detection

Spectroscopic Methods for Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation, characterization, and purity assessment of (2-Nitrophenyl)-phosphoric triamide. These methods provide detailed information about the compound's molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the molecular structure of 2-NPT.

¹H-NMR and ¹³C-NMR are used to map the hydrogen and carbon framework of the molecule.

³¹P-NMR is particularly important for organophosphorus compounds. It can detect chemical shifts indicative of the phosphorus-oxygen double bond (P=O), which for 2-NPT is expected in the range of approximately 15–25 ppm. The purity of similar organophosphate compounds has been successfully determined using quantitative NMR (qNMR), with both ¹H-qNMR and ³¹P-qNMR providing results consistent with other methods. nih.gov

Mass Spectrometry (MS) is employed to validate the molecular weight and assess the purity of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. The molecular weight of this compound has been validated as 216.1344 g/mol using this technique.

X-ray Diffraction (XRD) is used for samples in a crystalline state. This technique allows for the precise determination of the three-dimensional atomic arrangement, resolving bond lengths and angles. For 2-NPT, XRD can determine critical parameters such as the P–N bond distances, which are approximately 1.65 Å.

Synchrotron-Based Spectroscopy , specifically X-ray Absorption Near-Edge Structure (XANES), is an advanced method used in research settings. It can probe the interaction of 2-NPT with soil colloids under different environmental conditions, providing insights into its binding and fate in the soil.

Table 2: Spectroscopic Data for this compound

| Method | Parameter | Value/Observation | Source(s) |

|---|---|---|---|

| ³¹P-NMR | Chemical Shift (δ) | ~15–25 ppm | |

| HRMS | Molecular Weight | 216.1344 g/mol |

| XRD | P–N Bond Distance | ~1.65 Å | |

Future Research Directions and Unexplored Applications of 2 Nitrophenyl Phosphoric Triamide

Development of Novel (2-Nitrophenyl)-phosphoric triamide Formulations for Enhanced Stability and Efficacy

A key area of future research lies in optimizing the delivery and persistence of 2-NPPT in diverse environmental conditions. The development of advanced formulations is crucial for protecting the molecule from premature degradation and ensuring a controlled release, thereby maximizing its inhibitory action on the urease enzyme.

Key Research Findings:

Enhanced Stability: Laboratory and field studies have indicated that 2-NPPT has greater stability and a more prolonged inhibitory effect compared to other common urease inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). In some studies, its inhibitory effects have been observed for up to 58 days.

Co-Formulation Strategies: Research into co-formulations aims to improve the physical and chemical properties of 2-NPPT. For instance, strategies include combining 2-NPPT with compounds like magnesium sulfate to improve hygroscopic stability.

Controlled Incubation Studies: To optimize stability and efficacy, researchers can conduct controlled studies that model degradation kinetics under variable soil conditions, including a range of pH (4–9), temperatures (15–40°C), and organic matter content.

Future formulation research will likely focus on nano-biotechnological strategies, such as encapsulation in biodegradable polymers or inclusion in nanoparticle-based delivery systems. These advanced formulations could offer superior protection against environmental factors and allow for a more targeted and sustained release of the inhibitor, leading to enhanced efficacy even at lower application rates.

| Inhibitor | Soil Type | Time After Application | Urease Inhibition (%) | Reference |

|---|---|---|---|---|

| 2-NPPT | Acidic Soil | 10 days | ~65% | |

| nBTPT | Acidic Soil | 10 days | <40% | |

| 2-NPPT | Acidic Soil | 30 days | 12% | |

| nBTPT | Acidic Soil | 30 days | 0% | |

| 2-NPPT | Alkaline Soil | Variable | Significantly higher than nBTPT |

Investigation of Synergistic Effects with Other Agricultural Amendments

To develop more comprehensive and efficient agricultural solutions, researchers are investigating the combination of 2-NPPT with other soil and plant amendments. The goal is to identify synergistic interactions that could lead to improved nutrient management, crop yield, and environmental protection.

A primary focus is the combination of 2-NPPT (a urease inhibitor) with nitrification inhibitors. While urease inhibitors reduce ammonia (B1221849) volatilization, nitrification inhibitors slow the conversion of ammonium (B1175870) to nitrate (B79036), reducing nitrate leaching and nitrous oxide emissions. researchgate.netmdpi.com

Key Research Findings:

Potential for Synergy: Combining urease and nitrification inhibitors can offer a dual-pronged approach to minimizing nitrogen losses from both volatilization and nitrification/denitrification pathways. researchgate.netchemrxiv.org Studies have shown that combinations of inhibitors can improve rice nitrogen uptake and potentially reduce N2O generation. researchgate.net

Risk of Antagonism: However, some studies have reported antagonistic effects. The use of a nitrification inhibitor in addition to a urease inhibitor can, under certain conditions, negatively impact the intended reduction in ammonia loss. google.com For example, nitrification inhibitors can sometimes increase ammonia volatilization, partially counteracting the benefit of the urease inhibitor. researchgate.net

Combinations with Other Amendments: Research also suggests that combining nitrification inhibitors with soil amendments like straw or biochar can have synergistic effects on soil nitrification and N2O emissions. biochartoday.com This opens up possibilities for three-way combinations involving 2-NPPT, a nitrification inhibitor, and an organic amendment to optimize soil nitrogen retention. biochartoday.com

Future studies should systematically evaluate various combinations of 2-NPPT with different nitrification inhibitors (e.g., dicyandiamide (DCD), 3,4-dimethylpyrazole phosphate (DMPP)) across a range of soil types and climatic conditions to delineate the specific circumstances under which synergy occurs. chemrxiv.orgbiochartoday.com

| Inhibitor Combination | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Urease Inhibitor (e.g., 2-NPPT) + Nitrification Inhibitor (e.g., DCD) | Synergistic | Significantly reduced ammonia production within 19 days. | chemrxiv.org |

| Urease Inhibitor (NBPT) + Nitrification Inhibitor | Antagonistic (Partial) | Nitrification inhibitors can increase NH3 volatilization, partially offsetting the benefits of the urease inhibitor. | researchgate.net |

| Nitrification Inhibitor (DMPP) + Biochar | Synergistic | Particularly effective in inhibiting nitrification and N2O production. | biochartoday.com |

Exploration of this compound in Other Biotechnological or Industrial Processes

Beyond its established role in agriculture, the chemical properties of 2-NPPT and the broader class of phosphoramidates suggest potential applications in other fields. mdpi.comresearchgate.net Organophosphorus compounds are integral to many biochemical processes and have been developed for use as pharmaceuticals, flame retardants, and plasticizers. researchgate.netwikipedia.org

Medicinal Chemistry: Urease inhibitors have potential therapeutic applications. Elevated urease activity is linked to diseases caused by bacteria like Helicobacter pylori, which is implicated in stomach ulcers and other gastrointestinal conditions. google.com Urease inhibitors could also be used to treat or prevent conditions such as urolithiasis, pyelonephritis, and hepatic encephalopathy. google.com The ability of 2-NPPT to inhibit urease makes it a candidate for further investigation in this area.

Industrial Applications: Organophosphorus compounds are widely used as flame retardants, plasticizers, and antiwear agents in industrial oils. wikipedia.orgmdpi.com While specific research on 2-NPPT for these purposes is not prominent, its chemical structure, belonging to the phosphoramidate family, suggests that it or its derivatives could be explored for such industrial uses. The P-N bond in phosphoramidates is a key feature that can be exploited in various synthetic and materials science applications. mdpi.com

Bioremediation: Enzymes capable of degrading organophosphorus compounds are used to clean up contaminated water sources. mdpi.com While this typically focuses on the breakdown of toxic pesticides, research into the microbial degradation of 2-NPPT could be relevant for environmental remediation in agricultural runoff. Conversely, the stability of 2-NPPT could be harnessed in biotechnological processes where controlled inhibition of urease activity is required.

Advanced Theoretical and Computational Studies for Predictive Modeling

Theoretical and computational methods are becoming indispensable tools for understanding the molecular mechanisms of inhibitors and for designing new, more potent compounds. For 2-NPPT, these approaches can provide deep insights into its interaction with the urease enzyme and predict the properties of novel derivatives.

Molecular Docking and Dynamics: Molecular docking is a computational technique used to predict how a molecule binds to a target enzyme. Such studies have been used to investigate the binding of 2-NPPT to the active site of urease, revealing the specific interactions that lead to inhibition. Molecular dynamics simulations can further elucidate the dynamic behavior of the inhibitor-enzyme complex over time. mdpi.com

Quantum Chemistry Methods: Ab initio and Density Functional Theory (DFT) calculations are used to study the electronic structure, geometry, and energetic properties of phosphoramidates. tandfonline.com These methods can help in understanding the stability of different conformations of 2-NPPT and can be used to calculate spectroscopic properties (e.g., NMR spectra) that complement experimental characterization. tandfonline.com

Predictive Modeling: By combining these computational approaches, researchers can build predictive models for the efficacy of new 2-NPPT derivatives. This allows for the virtual screening of large libraries of compounds, identifying the most promising candidates for synthesis and experimental testing. This computer-aided design approach can significantly accelerate the discovery of next-generation urease inhibitors with improved efficacy, stability, and environmental profiles. acs.orgucl.ac.uk

Q & A

Basic: What are the recommended methods for synthesizing and characterizing (2-nitrophenyl)-phosphoric triamide (2-NPT) in laboratory settings?

Answer:

2-NPT synthesis typically involves phosphitylation reactions, as demonstrated in analogous phosphoric triamide syntheses (e.g., coupling 2-nitrophenylamine with phosphoryl chloride derivatives) . Key characterization steps include:

- NMR Spectroscopy : Use -, -, and -NMR to confirm molecular structure and coupling constants. For example, -NMR can detect shifts indicative of P=O bonding (~15–25 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (MW: 216.1344 g/mol) and purity .

- X-ray Diffraction (XRD) : For crystalline samples, XRD resolves bond lengths and angles (e.g., P–N bond distances ~1.65 Å) .

Basic: How does 2-NPT inhibit urease activity, and how does its mechanism differ from NBPT?

Answer:

2-NPT acts as a structural analog of urea, competitively binding to the nickel-containing active site of urease enzymes, thereby blocking substrate access . Key differences from NBPT include:

- Stability : 2-NPT exhibits greater thermal stability and longevity in alkaline soils (up to 19 days vs. NBPT’s 14 days) .

- Hydrogen Bonding : The 2-nitrophenyl group enhances interactions with urease’s hydrophobic pockets, potentially prolonging inhibition .

- Methodological Note : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) to compare inhibition constants () of 2-NPT and NBPT .

Basic: What experimental approaches are used to assess 2-NPT’s environmental fate and degradation pathways?

Answer:

- Column Studies : Simulate soil or aquatic systems (e.g., sand columns spiked with 5 µg/L 2-NPT) to track mobility and retardation using LC-MS/MS .

- Isotopic Labeling : -labeled 2-NPT can trace nitrogen transformation products (e.g., NH, NO) via isotope-ratio mass spectrometry .

- Microcosm Experiments : Incubate 2-NPT with soil microbiota to identify biodegradation intermediates via metagenomics or metabolomics .

Advanced: How can researchers optimize 2-NPT’s stability and efficacy in variable soil conditions?

Answer:

- Controlled Incubation Studies : Vary soil pH (4–9), temperature (15–40°C), and organic matter content to model degradation kinetics. Monitor residual 2-NPT via HPLC-UV .

- Co-Formulation Strategies : Combine 2-NPT with magnesium sulfate (0.02–1 wt%) to enhance hygroscopic stability, as seen in UAS-based fertilizers .

- Synchrotron-Based Spectroscopy : Use X-ray absorption near-edge structure (XANES) to probe 2-NPT’s interaction with soil colloids under varying redox conditions .

Advanced: How can structural contradictions in 2-NPT’s crystallographic data be resolved?

Answer:

- Mercury Software Analysis : Compare packing motifs (e.g., hydrogen-bonding networks, π-π stacking) across datasets using the Cambridge Structural Database (CSD) .

- DFT Calculations : Density functional theory (e.g., B3LYP/6-311++G**) predicts optimized geometries and validates experimental bond angles .

- Variable-Temperature XRD : Resolve thermal expansion effects on unit-cell parameters (e.g., anisotropic displacement parameters) .

Advanced: What experimental designs are recommended for evaluating 2-NPT’s efficacy in field-relevant conditions?

Answer:

- Factorial Designs : Test interactions between 2-NPT concentration (0.0001–1 wt%), soil type (sandy vs. clay), and irrigation regimes .

- Gas Chromatography (GC) : Quantify NH volatilization using acid traps (e.g., boric acid) and GC-TCD .

- Long-Term Field Trials : Compare 2-NPT with NBPT over multiple cropping seasons, measuring yield and nitrogen-use efficiency (NUE) via isotopic dilution .

Advanced: How can molecular dynamics (MD) simulations elucidate 2-NPT’s binding to urease?

Answer:

- Software Setup : Use GROMACS or AMBER with the CHARMM force field. Parameterize 2-NPT via CGenFF .

- Binding Free Energy : Calculate ΔG using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method .

- Key Metrics : Analyze hydrogen-bond occupancy, hydrophobic contacts, and Ni coordination geometry in the urease active site .

Advanced: What protocols address 2-NPT’s regulatory and safety challenges under EU REACH?

Answer:

- CMR Classification : Follow CLP Regulation (EC No. 1272/2008) for handling (CAS 874819-71-3; Hazard Code 616-238-00-9) .

- Waste Management : Neutralize 2-NPT residues with acidic hydrolysis (pH < 2) followed by activated carbon filtration .

- Ecotoxicity Testing : Conduct OECD 207 (earthworm acute toxicity) and OECD 201 (algae growth inhibition) assays for environmental risk assessments .

Advanced: How does 2-NPT interact with transition metals in soil, and what are the implications for nutrient cycling?

Answer:

- Coordination Chemistry : 2-NPT’s phosphoramide group can chelate Cu or Zn, forming stable complexes (e.g., [Cu(2-NPT)]) .

- Analytical Techniques : Use EXAFS and UV-Vis spectroscopy to characterize metal-ligand bonding .

- Agronomic Impact : Assess micronutrient bioavailability via DTPA extraction and ICP-MS in 2-NPT-amended soils .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.